molecular formula C12H17N3O2 B1369281 3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid

3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid

Cat. No. B1369281
M. Wt: 235.28 g/mol
InChI Key: RLVJFPZSYJOKNM-UHFFFAOYSA-N
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Patent
US05700801

Procedure details

To a solution of 6 g (0.02 Mol) of methyl 3-[4(4-pyridyl)piperazin-1-yl]propionate dihydrochloride in 80 ml of tetrahydrofuran and 100 ml of water is added a solution of 4.2 g (0.1 Mol) of lithium hydroxide in 100 ml of water and the mixture is stirred for two hours at ambient temperature. It is then evaporated to dryness in vacuo and the residue remaining is taken up in absolute ethanol. 5.3 g (0.1 Mol) of ammonium chloride are added, the inorganic salts precipitated are suction filtered and the solution remaining is evaporated to dryness. The residue is triturated with ether and suction filtered.
Name
methyl 3-[4(4-pyridyl)piperazin-1-yl]propionate dihydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([O:19]C)=[O:18])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[OH-].[Li+].[Cl-].[NH4+]>O1CCCC1.O>[N:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
methyl 3-[4(4-pyridyl)piperazin-1-yl]propionate dihydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.Cl.N1=CC=C(C=C1)N1CCN(CC1)CCC(=O)OC
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for two hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the inorganic salts precipitated
FILTRATION
Type
FILTRATION
Details
are suction filtered
CUSTOM
Type
CUSTOM
Details
the solution remaining is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ether and suction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=CC=C(C=C1)N1CCN(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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